molecular formula C8H16O<br>C4H9CH(C2H5)CHO<br>C8H16O B089479 2-Ethylhexanal CAS No. 123-05-7

2-Ethylhexanal

Cat. No.: B089479
CAS No.: 123-05-7
M. Wt: 128.21 g/mol
InChI Key: LGYNIFWIKSEESD-UHFFFAOYSA-N
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Description

2-Ethylhexanal is an aliphatic aldehyde with the chemical formula C8H16O. It is a colorless liquid with a mild, pleasant odor and is slightly soluble in water. This compound is used as an intermediate in the production of various useful products such as perfumes, disinfectants, paints, warning agents, insecticides, and leak detectors .

Mechanism of Action

Target of Action

2-Ethylhexanal is an aliphatic aldehyde . It is primarily used as an intermediate in the production of various useful products such as perfumes, disinfectants, paints, warning agents, insecticides, and leak detectors . Therefore, its primary targets are the biochemical processes involved in the synthesis of these products.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be used as a reductant in the Mukaiyama epoxidation of cis-cyclooctene . It can also be a reactant in the Horner-Wadsworth-Emmons reaction to synthesize cis-α,β-unsaturated amides . Furthermore, it can serve as a starting material to synthesize 2-ethylhexanoic acid using manganese (II) acetate as a catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the products mentioned above. For example, in the Mukaiyama epoxidation, this compound is reduced to form an epoxide . In the Horner-Wadsworth-Emmons reaction, it reacts with a phosphonate to form an α,β-unsaturated amide . When used to synthesize 2-ethylhexanoic acid, it undergoes oxidation .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is involved. For instance, in the Mukaiyama epoxidation, the result is the formation of an epoxide . In the Horner-Wadsworth-Emmons reaction, the result is the formation of an α,β-unsaturated amide . When used to synthesize 2-ethylhexanoic acid, the result is the formation of this acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the yield of 2-ethylhexanol was found to be significantly affected by the solvent used in the oxidation of this compound . Therefore, careful consideration of the reaction conditions is necessary when using this compound in industrial applications.

Biochemical Analysis

Biochemical Properties

2-Ethylhexanal participates in biochemical reactions involving enzymes and other biomolecules. For instance, it is supposed to be metabolized by ring-hydroxylating and ring-cleavage dioxygenases using molecular oxygen as a co-substrate . Conversely, oxygen consumption with this compound indicates the possible involvement of oxidoreductase (NAD ±independent alcohol dehydrogenase) .

Cellular Effects

Related compounds such as di-(2-ethylhexyl) phthalate (DEHP) are known to cause male reproductive tract defects in animal models . It has been assumed that DEHP metabolite, mono-(2-ethylhexyl) phthalate (MEHP), is the active compound, however the bioactivity of metabolites such as 2-ethylhexanol, this compound and 2-ethylhexanoic acid, has not been thoroughly investigated .

Molecular Mechanism

It is known that the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the aerobic oxidation of aldehydes to acids, the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .

Dosage Effects in Animal Models

Related compounds such as di-(2-ethylhexyl) phthalate (DEHP) are known to cause male reproductive tract defects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways. For instance, it is supposed to be metabolized by ring-hydroxylating and ring-cleavage dioxygenases using molecular oxygen as a co-substrate . Conversely, oxygen consumption with this compound indicates the possible involvement of oxidoreductase (NAD ±independent alcohol dehydrogenase) .

Transport and Distribution

It is known that the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .

Subcellular Localization

It is known that the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanal can be synthesized through the hydrogenation of 2-ethylhexenal in a fixed-bed reactor. The reaction conditions typically involve a ratio of 2-ethylhexenal to hydrogen of 4-6, a reaction temperature of 130-150°C, a pressure of 1.5-2.0 MPa, and a space velocity of 0.4-0.8 h^-1 . Another method involves the oxidation of this compound using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the aldol condensation of butanal, followed by hydrogenation. This process involves the self-condensation of butanal to form 2-ethyl-2-hexenal, which is then hydrogenated to produce this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylhexanal is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. Its versatility as an intermediate in the production of various industrial and pharmaceutical products sets it apart from other similar compounds .

Properties

IUPAC Name

2-ethylhexanal
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InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3
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InChI Key

LGYNIFWIKSEESD-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)C=O
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Molecular Formula

C8H16O, Array
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DSSTOX Substance ID

DTXSID9025291
Record name 2-Ethylhexaldehyde
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Molecular Weight

128.21 g/mol
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Physical Description

2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

326.1 °F at 760 mmHg (NTP, 1992), 163 °C
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Flash Point

125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07
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Density

0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200
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Color/Form

Colorless high-boiling liquid

CAS No.

123-05-7
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Melting Point

less than -100 °C, -85 °C
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Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,146,004, 2-ethyl-2-(hydroxymethyl) hexanal is prepared from 2-ethyl hexanal, formaldehyde and a tertiary amine. Any unreacted 2-ethyl hexanal can be isolated by azeotropic distillation of the organic phase of the raw product, and 2-butyl-2-ethyl-1,3 propane diol is obtained from the purified organic phase of the raw product by catalytic hydrogenation, with a yield of 85-88%. The hydrogenation is carried out by using a nickel catalyst.
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Name
tertiary amine
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Synthesis routes and methods II

Procedure details

Using the apparatus described above, n-butyraldehyde was fed at a WHSV of 1.2, using hydrogen as the carrier gas, at atmospheric pressure and at 200° C. over an ALPO4 -31 catalyst loaded with 0.5% of palladium. The reaction resulted in an n-butyraldehyde conversion of 50% with about 10% selectivity to 2-ethylhexaldehyde.
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Synthesis routes and methods III

Procedure details

The processes according to the invention may be carried out by passing the aldehyde and ketone reactant mixture, and the aldol catalyst solution, through a stationary bed of pelleted or supported hydrogenation catalysts, enclosed in a tubular reactor. This is typical of continuous fixed-bed plug-flow reactor processes, where the reactants are continually consumed as they flow down the length of the reactor. However, as seen in Example 2 (Comparative), when this continuous plug-flow fixed-bed concept is applied to the cross-aldol condensation of acetone and n-butyraldehyde, the selectivity of n-butyraldehyde to methyl amyl ketone is very low, only 38%. The main-by-product, 2-ethylhexaldehyde, the result of the self-aldol condensation of n-butyraldehyde, cannot be easily separated from the methyl amyl ketone by distillation.
[Compound]
Name
aldehyde
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Name
ketone
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reactant
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Synthesis routes and methods IV

Procedure details

A phosphine complex, [Co(C0)3 (Bu3P)]2, which was prepared by reacting Co(CO3)2 and Bu3P in pentane under high pressure of mixed gas of H2 and CO and was used for the present work. Microspheres of the support of Example III (15g) was charged along with benzene in a 300 cc autoclave. After the system was thoroughly purged with hydrogen for 2/3 hours, a complex solution (1.7 mm [Co(CO)3 (Bu3P)]2 dissolved in benzene) was injected through a serum cap. As soon as 20 g propylene was fed into the reactor, the reactor was pressured with H2 and CO (H2 /CO = 1) to 1400 psig at 70° F. The reactor was slowly heated to attain 1700 psig at 225° F. within 40 minutes. The initial pressure drop was noticed at this stage, and the pressure continuously dropped to 1340 psig for about 30 minutes (at 225°- 283° F). After this stage, the pressure drop was virtually stopped for 20 minutes. The system was again pressured with hydrogen to 1820 psig, and the system was held to 1820-1830 psig at 300°-345° F. for about 20 minutes without observing any significant pressure drop. A very slow second pressure drop was noticed under 1830 psig at 145° F., and the pressure drop continued for an additional 11/3 hours. The pressure dropped slowly (but persistently) during this period to give 1600 psig when the reaction was quenched by running cold water through a cooling coil. A yellow-brown reaction mixture was discharged from the reactor and the second run was immediately followed by feeding 20 g propylene to a mixture of 15 ml Bu3N and 55 ml benzene. The reactor was pressurized from 120 psig to 750 psig with carbon monoxide and then to 1450 psig with hydrogen at 90° F. The system was heated slowly to attain 2120 psig at 330° F. within an 11/2 hour period. The initial pressure drop was observed at this stage, and the maximum pressure, 2120 psig, dropped to 1150 psig in 50 minutes. The system was again pressured to 1600 psig at 357° F. with hydrogen. The reaction as allowed to proceed for an additional 20-minute period. During this period, the pressure dropped to 1150 psig. The reaction was quenched, and a red reaction mixture was discharged from the reactor. The solid catalyst left inside of the autoclave was rinsed with 60 ml benzene. Both the discharged reaction mixture and the rinsed solution were analyzed by means of gas chromatographic techniques. About 43% of the propylene feed was converted to give 9.1% isobutanal, 41.7% n-butanal, 3.6 % iso-butanol, 13.3% n-butanol, 7.9% 2-ethylhexanal, 21.0% 2-ethyl-2-hexenal and 3.3% unidentified products. The weight ratio of n-products (plus the products derived from n-butanal) to iso-products was found to be 7/1. The results obtained fron these runs clearly indicate that the initial phase of activity observed in this work exhibited at somewhat lower temperature (~115° C.) than the homogeneous system without the support. It is also indicated that the catalyst deactivated by either a prolonged continuous run or poisoning effect of oxygen can be effectively regenerated by injecting fresh tri-n-butylphosphine (or tri-n-butylamine) to the inactivated catalyst. A large excess of phosphine remarkably increases the level of the catalytic activity of the active catalyst, while in a homogeneous system, a large excess of phosphine ligand tends to exhibit a retarding effect on the catalytic reaction. It further appears that the solid catalyst is not merely a soluble homogeneous catalyst species impregnated on the support base. In short, the catalytic composition of the solid catalyst and homogeneous catalyst are believed to be different. It appears that there is no definite advantage to prepare the solid catalyst from the cobalt complex, Co2 (C0)6 (Bu3P)2. The solid catalyst can be readily prepared in situ from a cobalt salt.
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[Compound]
Name
Co(CO3)2
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0 (± 1) mol
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[Compound]
Name
Example III ( 15g )
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Yield
9.1%
Yield
41.7%
Yield
7.9%
Yield
21%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexanal
Reactant of Route 2
2-Ethylhexanal
Reactant of Route 3
2-Ethylhexanal
Reactant of Route 4
2-Ethylhexanal
Reactant of Route 5
Reactant of Route 5
2-Ethylhexanal
Reactant of Route 6
Reactant of Route 6
2-Ethylhexanal
Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexanal?

A1: this compound has a molecular formula of C8H16O and a molecular weight of 128.21 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is limited in the provided research, this compound, like other aldehydes, exhibits characteristic peaks in infrared (IR) spectroscopy for the C=O stretch and C-H stretches. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the different proton environments within the molecule.

Q3: How does the branched structure of this compound influence its physical properties?

A3: The branched structure of this compound affects its physical properties compared to straight-chain aldehydes. The branching results in weaker intermolecular forces, leading to a lower boiling point and increased volatility. This volatility is evident in its role as a volatile organic compound (VOC) in various systems. []

Q4: How is this compound synthesized industrially?

A4: this compound is often produced through the hydroformylation of propylene, followed by aldol condensation. This process typically utilizes a rhodium-based catalyst. [, ]

Q5: What is the role of this compound in the production of 2-ethylhexanoic acid?

A5: this compound is a key intermediate in the synthesis of 2-ethylhexanoic acid. Various oxidation methods, including air oxidation [, , ], N-hydroxyphthalimide catalyzed oxidation [], and aerobic oxidation using manganese catalysts [, , ], have been explored to selectively convert this compound to 2-ethylhexanoic acid.

Q6: How do different catalysts and solvents impact the selectivity of this compound oxidation?

A6: The choice of catalyst and solvent significantly affects the selectivity of this compound oxidation to 2-ethylhexanoic acid. For example, manganese (II) acetate as a catalyst in octanoic acid as a solvent achieved 84% selectivity []. Interestingly, protic solvents like isopropanol can enhance selectivity by influencing hydrogen transfer steps, although they may also slow down the overall reaction rate [].

Q7: What are some other applications of this compound in organic synthesis?

A7: Beyond its role in 2-ethylhexanoic acid production, this compound is a versatile building block in organic synthesis. It can undergo reactions such as aldol condensation [, ], hydrogenation [, , , , ], and reductive amination []. These reactions allow for the preparation of various compounds, including alcohols, amines, and more complex molecules.

Q8: How is this compound used in the context of hydrogen transfer reactions?

A8: this compound can participate in catalytic hydrogen transfer reactions over magnesium oxide catalysts. For instance, it can be formed through the dehydrogenation of 2-ethyl-1-hexanol, with propionaldehyde acting as a hydrogen acceptor [].

Q9: Have computational methods been used to study the hydrogenation of 2-ethylhexenal?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of 2-ethylhexenal hydrogenation on a palladium catalyst []. These studies provide insights into the adsorption modes of the reactant on the catalyst surface and the potential reaction pathways leading to the formation of 2-ethylhexanol.

Q10: How does the stability of this compound affect its applications?

A10: this compound is susceptible to oxidation by air, especially in the presence of light and heat. This potential for degradation necessitates proper storage and handling to maintain its quality and prevent the formation of undesired byproducts like 2-ethylhexanoic acid.

Q11: Is this compound considered an environmental contaminant?

A11: this compound has been identified as a degradation product of plasticizers like bis(2-ethylhexyl) adipate (BEHA) in wastewater treatment plants []. Its presence in the environment raises concerns about its potential impact on aquatic ecosystems and human health.

Q12: What strategies are being explored to mitigate the environmental impact of this compound?

A12: Research into efficient and sustainable oxidation methods, such as those utilizing oxygen or air as oxidants [, , , ], aims to minimize waste generation and the environmental footprint associated with the production and use of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.